3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride
Overview
Description
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .
Mode of Action
This compound acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .
Biochemical Pathways
The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .
Pharmacokinetics
The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .
Result of Action
The inhibition of Leukotriene B4 production by this compound leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .
Biochemical Analysis
Biochemical Properties
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the conversion of leukotriene A4 to leukotriene B4 . This interaction is significant as leukotriene B4 is a potent inflammatory mediator. The compound’s inhibition of leukotriene A4 hydrolase suggests its potential use in managing inflammatory conditions. Additionally, this compound interacts with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of leukotriene A4 hydrolase affects the production of leukotriene B4, thereby modulating inflammatory responses at the cellular level . This compound also impacts cell function by altering the expression of genes involved in inflammation and immune responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of leukotriene A4 hydrolase, inhibiting its enzymatic activity . This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of this inflammatory mediator. Additionally, the compound may interact with other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of leukotriene A4 hydrolase, with higher doses leading to more significant inhibition . At high doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the liver and kidneys . Its transport across cell membranes is facilitated by transport proteins, which influence its localization and accumulation in specific tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and therapeutic potential
Properties
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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